molecular formula C11H14Cl3NO B3385926 N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine CAS No. 67747-29-9

N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine

Cat. No.: B3385926
CAS No.: 67747-29-9
M. Wt: 282.6 g/mol
InChI Key: DRRDHKHGSCHFMP-UHFFFAOYSA-N
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Description

N-(2-(2,4,5-Trichlorophenoxy)ethyl)propan-1-amine (CAS 67747-29-9) is an organic compound with the molecular formula C 11 H 14 Cl 3 NO and a molecular weight of 282.59 g/mol . This specific molecule belongs to a class of phenoxyethylamine compounds and is characterized by a 2,4,5-trichlorophenoxy moiety. While a closely related structural isomer, N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine (CAS 67747-01-7), has been identified as a key metabolite of the fungicide prochloraz and is used in environmental analysis to study pesticide degradation , the research applications for the 2,4,5-isomer are more specialized. Its high lipophilicity, as suggested by a consensus Log P of 3.95 for the 2,4,6-isomer, indicates potential for good biomembrane permeability . Researchers may investigate this compound as a building block or intermediate in synthetic organic chemistry, particularly in the development of agrochemicals, or as an analytical reference standard in environmental and metabolic studies for comparative analysis with other trichlorophenoxyethylamine isomers. Computed physicochemical properties indicate that compounds in this class are typically moderately soluble and require careful handling . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-(2,4,5-trichlorophenoxy)ethyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl3NO/c1-2-3-15-4-5-16-11-7-9(13)8(12)6-10(11)14/h6-7,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRDHKHGSCHFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCOC1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539823
Record name N-[2-(2,4,5-Trichlorophenoxy)ethyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67747-29-9
Record name N-[2-(2,4,5-Trichlorophenoxy)ethyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine typically involves the reaction of 2-(2,4,5-trichlorophenoxy)ethyl chloride with propan-1-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further use.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group or the phenoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of this compound derivatives with varying hydrogenation levels.

    Substitution: Formation of substituted phenoxyalkylamines with different functional groups.

Scientific Research Applications

N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine has shown significant biological activity:

  • Antifungal Properties : As a metabolite of Prochloraz, it retains antifungal properties and has been studied for its efficacy against various fungal pathogens.
  • Enzyme Inhibition : The compound acts as an inhibitor for several cytochrome P450 enzymes essential for drug metabolism. This interaction is critical for understanding its pharmacokinetic profile and potential drug-drug interactions.

Agriculture

This compound is primarily studied as a metabolite of Prochloraz in agricultural settings. Its antifungal properties make it a candidate for developing new fungicides that could be less toxic than traditional chlorinated phenols.

Pharmacology

Research indicates that this compound may influence drug metabolism through its inhibition of cytochrome P450 enzymes. Understanding these interactions can help in assessing the safety and efficacy of co-administered drugs.

Environmental Science

The compound is used as a reference standard in environmental testing to analyze pesticide residues and their metabolites in soil and water samples. Studies on its persistence and degradation pathways are crucial for evaluating the environmental risks associated with its use.

Antifungal Efficacy

Research has demonstrated that this compound exhibits antifungal activity comparable to Prochloraz. In vitro studies have shown effective inhibition against various fungal strains.

Toxicological Assessments

Toxicological studies indicate that this compound has a lower toxicity profile compared to other chlorinated phenols. This characteristic makes it a promising candidate for further investigation in agricultural applications.

Environmental Impact Studies

As part of environmental monitoring efforts, this compound is utilized to assess pesticide residues in environmental samples. Its detection helps evaluate the ecological impact of agricultural practices involving Prochloraz.

Mechanism of Action

The mechanism of action of N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine
  • CAS : 67747-01-7
  • Molecular Formula: C₁₁H₁₄Cl₃NO
  • Molecular Weight : 282.59 g/mol
  • Purity : >95% (HPLC)
  • Storage : +4°C
  • It is categorized as a pesticide/metabolite reference material .
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine
  • CAS: Not explicitly listed
  • Molecular Formula: C₁₆H₁₆Cl₃NO
  • Molecular Weight : 344.66 g/mol
  • Key Features: Incorporates a dichlorophenoxy group and chlorobenzyl substitution. The additional aromatic ring may increase lipophilicity and biological activity .
2-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex)
  • Use : Herbicide
  • Its herbicidal activity suggests that the 2,4,5-substitution pattern may enhance phytotoxicity compared to other isomers .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Phenoxyethylamine Derivatives
Compound Name Molecular Weight (g/mol) Chlorine Substituents Functional Groups Purity/Storage Potential Applications
N-(2-(2,4,5-Trichlorophenoxy)ethyl)propan-1-amine* ~282.59 (estimated) 2,4,5-trichloro Phenoxyethyl, propanamine N/A Agrochemical research
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine 282.59 2,4,6-trichloro Phenoxyethyl, propanamine >95% (HPLC), +4°C Pesticide reference
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine 344.66 2,4-dichloro, 2-chlorobenzyl Phenoxypropyl, chlorobenzyl N/A Pharmaceutical intermediates
Silvex 269.48 2,4,5-trichloro Propanoic acid Commercial herbicide Herbicide
Key Observations:

Substitution Position Impact: The 2,4,5-trichloro pattern (as in silvex) is associated with herbicidal activity, while the 2,4,6-isomer may prioritize stability for reference standards .

Physicochemical Properties :

  • Higher molecular weight in chlorobenzyl derivatives (344.66 g/mol vs. 282.59 g/mol) correlates with increased lipophilicity, affecting bioavailability .
  • The hydrochloride salt of the 2,4,6-isomer (CAS 551952-55-7) has enhanced solubility in polar solvents, as evidenced by its storage at room temperature .

Synthetic Methods: Phenoxyethylamines are often synthesized via nucleophilic substitution or amine alkylation, as seen in related compounds (e.g., fluorinated analogues in ). The 2,4,5-isomer may require regioselective chlorination, a challenging step compared to symmetrical 2,4,6-derivatives .

Research and Application Gaps

  • Toxicity and Bioactivity: No data on the 2,4,5-isomer’s toxicity or efficacy are available in the evidence. In contrast, the 2,4,6-isomer is well-characterized as a reference material .

Biological Activity

N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine, a compound derived from the trichlorophenoxy group, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₅Cl₄NO
  • CAS Number : 551952-55-7

This compound is characterized by a phenoxy group that is essential for its biological activity. The presence of chlorine atoms in the phenoxy moiety enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar to its parent compound Prochloraz, it may inhibit lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol in fungi. This inhibition disrupts fungal cell membrane integrity and function.
  • Receptor Interaction : The compound has been studied for its interactions with sigma receptors and other neurotransmitter systems, suggesting potential neuroprotective properties. For instance, studies indicate that phenoxy groups can engage in π–π stacking interactions with specific receptor sites .

Biological Effects

Research has shown that this compound exhibits various biological effects:

  • Antiproliferative Activity : In vitro studies demonstrate significant antiproliferative effects against cancer cell lines. For example, derivatives of phenoxyalkylpiperidines have shown IC50 values as low as 0.29 µM against ovarian cancer cells .
  • Neuroprotective Effects : The compound has been linked to neuroprotective outcomes in animal models of neurodegeneration. It reduced neurodegeneration in the dorsal hippocampus of rats subjected to NMDA-induced lesions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Farag et al. (2022)Identified the role of phenoxy groups in inhibiting CSF1R and DAPK1 with significant neuroprotective effects .
Abatematteo et al. (2020)Reported antiproliferative activity against OVCAR-4 and MDA-MB-468 cell lines with IC50 values of 0.29 µM and 0.35 µM respectively .
Environmental TestingUsed as a reference standard for pesticide metabolite analysis due to its stability and relevance in environmental studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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